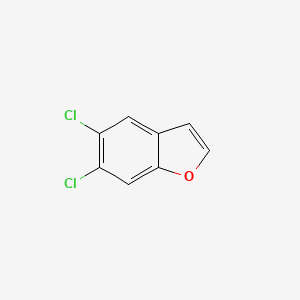

5,6-Dichlorobenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

128852-82-4 |

|---|---|

Molecular Formula |

C8H4Cl2O |

Molecular Weight |

187.02 g/mol |

IUPAC Name |

5,6-dichloro-1-benzofuran |

InChI |

InChI=1S/C8H4Cl2O/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4H |

InChI Key |

MCHGBWHBBDJKJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 5,6 Dichlorobenzofuran and Its Synthetic Precursors

Investigating Reaction Mechanisms in Dichlorobenzofuran Formation

The formation of the dichlorobenzofuran scaffold is not achieved through a single, simple reaction but rather through multi-step synthetic sequences. The mechanisms governing the formation of the core benzofuran (B130515) ring and the introduction of chloro-substituents are of primary interest.

Electron transfer processes can play a significant role in the synthesis and transformation of benzofuran derivatives. Photoinduced electron transfer (PET) has been utilized in cycloaddition reactions involving 2-vinylbenzofurans. researchgate.net In these reactions, a sensitizer, such as 2,4,6-tri(4-methoxyphenyl)pyrylium tetrafluoroborate, initiates the process, leading to the formation of radical cation intermediates. researchgate.net These reactive intermediates, specifically cyclobutyl radical cations, are generated when 2-vinylbenzofurans react with various dienes and styrenes. researchgate.net The subsequent steps can involve [4+2] and/or [2+2] cycloadditions to yield a variety of cycloadducts. researchgate.net The behavior of 2-vinylbenzofurans in these PET reactions is analogous to that of styrenes, and the reaction pathways are further complicated by potential 1,3-sigmatropic shifts at the radical cation stage. researchgate.net

Cycloaddition reactions are a powerful strategy for constructing the fused ring system of benzofurans. Various modes of cycloaddition have been explored, each with a distinct mechanism.

Diels-Alder Reaction: The intramolecular Diels-Alder reaction has been investigated as a strategy for forming complex structures from benzofuran precursors. acs.org However, the aromaticity of the benzofuran ring can render it unreactive as a dienophile. acs.org Attempts to activate the system, for instance by placing a bromo substituent on a tethered furan (B31954) ring, have not always been sufficient to promote cycloaddition across the benzofuran core. acs.org

[4+1] Cycloaddition: A novel and efficient method for synthesizing amino-substituted benzofurans involves a scandium-triflate-catalyzed [4+1] cycloaddition. This reaction occurs between ortho-quinone methides and isocyanides, proceeding through a mechanism involving nucleophilic addition, cyclization, and isomerization. nih.gov

Other Cycloadditions: Palladium-catalyzed asymmetric cycloaddition reactions of benzofuran-derived azadienes have been developed. researchgate.net Depending on the chiral ligand used, the reaction can be directed towards either a [4+4] cycloaddition to yield benzofuro[2,3-c] acs.orgresearchgate.netoxazocines or a [2+4] cycloaddition to produce tetrahydropyran-fused spirocyclic compounds. researchgate.net N-heterocyclic carbene (NHC) catalyzed formal [3+3] cycloadditions have also been documented. researchgate.net

| Cycloaddition Type | Reactants | Catalyst/Conditions | Mechanistic Steps | Ref |

| Intramolecular Diels-Alder | Amidofurans tethered to a benzofuran ring | Thermal | Concerted [4+2] cycloaddition | acs.org |

| [4+1] Cycloaddition | ortho-Quinone methides and isocyanides | Scandium triflate | Nucleophilic addition, cyclization, isomerization | nih.gov |

| [4+4] Cycloaddition | Benzofuran-derived azadienes | Palladium with chiral P,N-ligand | Asymmetric catalysis | researchgate.net |

| [2+4] Cycloaddition | Benzofuran-derived azadienes | Palladium with chiral P,P-ligand | Asymmetric catalysis, chemo- and regioselectivity switch | researchgate.net |

Electrophilic aromatic substitution is a key reaction for introducing functional groups, including halogens, onto the benzofuran ring system. The regioselectivity of this reaction is determined by the stability of the intermediate sigma complexes (also known as arenium ions). stackexchange.com

For the benzofuran molecule, electrophilic attack can occur on either the furan or the benzene (B151609) portion of the molecule. Attack on the five-membered ring is generally preferred. pixel-online.net

Attack at the 2-position: This produces a sigma complex where the positive charge is stabilized by resonance involving the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com

Attack at the 3-position: This generates a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com

Theoretical calculations of electrostatic potential (ESP) charges indicate that the C3 position in benzofuran has a higher electron density compared to other carbon atoms, making it more susceptible to electrophilic attack. pixel-online.net This contrasts with furan itself, where the C2 position is preferred. pixel-online.net The stability of these intermediates dictates the final product distribution. stackexchange.com While these principles govern substitution on the heterocyclic ring, the introduction of chlorine atoms at the 5- and 6-positions occurs on the benzene ring, a process governed by the directing effects of the fused furan ring and any other existing substituents.

Theoretical Frameworks for Reaction Pathway Analysis

Computational chemistry provides essential tools for elucidating complex reaction mechanisms by modeling transition states and intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) is a powerful method used to model the conformational isomers of benzofuran derivatives and estimate their total energies. semanticscholar.orgrsc.org This approach is crucial for understanding the energetics of different reaction pathways. By calculating the energy of reactants, intermediates, products, and, most importantly, transition states, a complete energy profile for a reaction can be constructed. For example, in the synthesis of calix stackexchange.combenzofurans, DFT methods were used to analyze the energies of different conformations (cone and saddle forms), providing insight into their relative stabilities and the barriers to interconversion. semanticscholar.orgrsc.org Similar computational studies can be applied to the transition states in cycloaddition or substitution reactions to predict the most favorable reaction pathway for the formation of 5,6-Dichlorobenzofuran.

The nature of the reaction intermediates often defines the course of a chemical transformation. In the context of benzofuran synthesis, several key types of intermediates have been proposed. acs.org

Sigma Complexes: As discussed, these are the critical intermediates in electrophilic aromatic substitution reactions, with their relative stabilities determining the regiochemical outcome. stackexchange.com

Organometallic Intermediates: Transition-metal-catalyzed reactions, particularly those involving palladium, proceed through a series of organometallic intermediates. acs.org For instance, in a palladium-catalyzed synthesis of benzofurans, the mechanism can involve oxidative addition, cyclization via an intramolecular Heck reaction, coordination with other reactants, and finally, reductive elimination to yield the product and regenerate the catalyst. acs.org

Iminium Ions: In certain synthetic routes, the proposed mechanism involves the formation of an iminium ion, which is then attacked by a nucleophile (such as a copper acetylide). The resulting intermediate undergoes intramolecular cyclization and isomerization to form the benzofuran ring. acs.org

| Reaction Type | Key Intermediates | Formation Mechanism | Subsequent Transformation | Ref |

| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Attack of an electrophile on the aromatic ring | Deprotonation to restore aromaticity | stackexchange.com |

| Photoinduced Cycloaddition | Radical Cations | Photoinduced electron transfer from benzofuran derivative to a sensitizer | Cycloaddition ([4+2] or [2+2]), sigmatropic shifts | researchgate.net |

| Palladium-Catalyzed Synthesis | Organopalladium complexes | Oxidative addition, coordination | Intramolecular Heck reaction, cyclization, reductive elimination | acs.org |

| Copper-Catalyzed Synthesis | Iminium Ion, Copper Acetylide Adduct | Reaction of an aldehyde with an amine | Nucleophilic attack, intramolecular cyclization, isomerization | acs.org |

Kinetic Studies and Rate Law Determination for Relevant Reactions

A comprehensive review of available scientific literature reveals a notable absence of specific kinetic studies and determined rate laws for reactions directly involving this compound or its immediate synthetic precursors. While the synthesis of various benzofuran derivatives has been documented, detailed investigations into the reaction rates, influencing factors, and mathematical expressions governing the speed of these transformations are not readily found in published research.

For instance, a hypothetical reaction for the formation of this compound from a precursor A and a reagent B could be represented by the rate law:

Rate = k[A]x[B]y

Where:

k is the rate constant

[A] and [B] are the molar concentrations of the reactants

x and y are the reaction orders with respect to each reactant

The determination of these parameters would be crucial for understanding the reaction mechanism and optimizing reaction conditions for the synthesis of this compound. However, at present, specific experimental data to populate such an equation for this particular compound is not available in the reviewed literature.

Further research, including dedicated experimental kinetic studies, would be required to elucidate the rate laws and mechanistic details of reactions involving this compound and its precursors. Such studies would provide valuable insights into the chemical behavior of this compound and facilitate the development of more efficient synthetic routes.

Computational and Theoretical Chemistry Studies on 5,6 Dichlorobenzofuran

Advanced Molecular Modeling for Reaction Prediction and Optimization

Analysis of Electronic Descriptors (e.g., Fukui Indices, Natural Atomic Charges, Molecular Orbitals)

Computational chemistry provides powerful tools to elucidate the electronic characteristics of molecules like 5,6-Dichlorobenzofuran, offering insights into its reactivity and potential interactions. Key electronic descriptors such as Fukui indices, natural atomic charges, and molecular orbitals are central to these investigations.

Natural Atomic Charges: The distribution of electron density within a molecule is described by atomic charges. The Natural Bond Orbital (NBO) analysis is a common method used to calculate these charges, providing a more chemically intuitive picture than other methods like Mulliken population analysis. NBO charges offer insights into the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-poor (positive charge) regions. In this compound, the high electronegativity of the oxygen and chlorine atoms would lead to a significant negative charge localization on these atoms, while the adjacent carbon atoms would carry a partial positive charge. This charge distribution is fundamental to understanding the molecule's intermolecular interactions.

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, while the LUMO would also be distributed over the aromatic structure. The precise energy values and distributions would require specific quantum chemical calculations, such as those using Density Functional Theory (DFT).

| Electronic Descriptor | Description | Predicted Characteristics for this compound |

| Fukui Indices | Predicts regioselectivity for nucleophilic, electrophilic, and radical attacks. | Specific calculations are not publicly available. Reactivity is anticipated at the furan (B31954) ring carbons based on analogous structures. |

| Natural Atomic Charges | Describes the electron distribution and electrostatic potential. | Significant negative charges on oxygen and chlorine atoms; positive charges on adjacent carbons. |

| Molecular Orbitals (HOMO/LUMO) | Determine the electron-donating and electron-accepting capabilities and chemical reactivity. | The HOMO-LUMO gap would indicate its kinetic stability and reactivity profile. |

Integration of Machine Learning and Artificial Intelligence in Dichlorobenzofuran Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, including the study of compounds like dichlorobenzofurans. These computational techniques excel at identifying patterns in large datasets, making them invaluable for predicting molecular properties, toxicity, and biological activity.

In the context of dichlorobenzofurans, AI and ML models can be trained on existing data for similar halogenated aromatic compounds to predict various endpoints without the need for extensive laboratory testing. For instance, Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning in chemistry, can establish correlations between the molecular structure of dichlorobenzofurans and their biological activities or toxicological profiles.

While specific AI/ML models developed exclusively for this compound are not documented in publicly accessible research, the methodologies are well-established. The development of such models would depend on the availability of curated datasets of related compounds. The integration of AI promises to significantly enhance the speed and efficiency of research into the properties and potential risks associated with this compound and other related environmental contaminants.

| AI/ML Application Area | Potential Use in Dichlorobenzofuran Research |

| Toxicity Prediction | Development of models to predict various toxicological endpoints (e.g., carcinogenicity, hepatotoxicity) based on molecular structure. |

| ADME Properties | In silico prediction of absorption, distribution, metabolism, and excretion to assess bioavailability and persistence. |

| QSAR Modeling | Establishing relationships between the structure of dichlorobenzofuran derivatives and their biological or toxic effects. |

| Target Identification | Screening for potential protein targets and predicting binding interactions within biological systems. |

Derivatization Strategies and Applications of 5,6 Dichlorobenzofuran in Advanced Chemical Synthesis

Methodologies for Functionalizing the 5,6-Dichlorobenzofuran Scaffold

The functionalization of the this compound core is essential for creating a diverse library of novel compounds. Various chemical strategies have been developed to introduce new functional groups and build complex molecular architectures upon this scaffold.

Chemical Derivatization Techniques for Modified Reactivity

Derivatization of the this compound scaffold is performed to alter its reactivity for subsequent synthetic steps. These techniques often target either the furan (B31954) ring or the benzene (B151609) ring. Common approaches include electrophilic substitution reactions, though the electron-withdrawing nature of the two chlorine atoms deactivates the benzene ring, directing substitution to specific positions.

Another powerful strategy involves metal-catalyzed cross-coupling reactions. The chlorine atoms on the benzofuran (B130515) ring can participate in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkyl, or nitrogen-containing substituents. This approach is highly modular and allows for the construction of complex molecules from simple precursors medium.com. Furthermore, derivatization can be achieved by first introducing a more reactive handle, such as a bromo or iodo group, via halogen exchange or direct halogenation at a more activated position, if available.

Synthesis of Complex Hybrid Molecules Incorporating this compound Units (e.g., Pyrazole-Benzofuran Hybrids)

Hybrid molecules, which combine two or more pharmacologically active scaffolds, are a major focus of medicinal chemistry. The combination of benzofuran and pyrazole moieties has led to the development of compounds with a wide range of biological activities nih.gov. The synthesis of such hybrids using a this compound core typically involves a multi-step sequence.

A common synthetic route begins with the Vilsmeier-Haack formylation of a suitable benzofuran precursor to introduce an aldehyde group, often at the 2-position nih.gov. This aldehyde can then undergo a Claisen-Schmidt condensation with an acetophenone to form a chalcone intermediate. The subsequent cyclization of this chalcone with hydrazine hydrate or a substituted hydrazine yields the desired pyrazole ring fused to the benzofuran scaffold researchgate.netresearchgate.net. This modular synthesis allows for variation at multiple points, enabling the creation of diverse libraries of hybrid compounds for biological screening nih.gov.

Table 1: General Synthetic Steps for Benzofuran-Pyrazole Hybrids

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Vilsmeier-Haack Formylation | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | This compound-2-carbaldehyde |

| 2 | Claisen-Schmidt Condensation | Substituted acetophenone, aqueous NaOH, Ethanol | 1-(this compound-2-yl)-3-aryl-prop-2-en-1-one (Chalcone) |

| 3 | Pyrazole Formation | Hydrazine hydrate (N₂H₄·H₂O), Acetic acid | 3-(this compound-2-yl)-5-aryl-1H-pyrazole |

Generation of Functionalized Carboxylic Acid and Amide Derivatives from Dichlorobenzofurans

Carboxylic acid and amide functionalities are prevalent in pharmaceuticals due to their ability to participate in hydrogen bonding and other key intermolecular interactions. The synthesis of these derivatives from dichlorobenzofurans provides access to a rich chemical space for drug discovery nih.gov. For instance, (2-hydroxy-1,1-dimethylethyl)amides of 5,7-dichlorobenzofuran-2-carboxylic acid have been successfully synthesized researchgate.net. A similar strategy can be applied to the 5,6-dichloro isomer.

The synthesis typically begins with the introduction of a carboxylic acid group, often at the 2-position of the benzofuran ring. This can be achieved through various methods, such as the oxidation of a 2-acetyl group or the hydrolysis of a corresponding nitrile. Once the carboxylic acid is obtained, it can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride nih.govgoogle.com. This activated intermediate is then reacted with a wide range of primary or secondary amines in the presence of a base to yield the desired amide derivatives nih.govmdpi.com. This robust method allows for the synthesis of a large number of amide analogs for structure-activity relationship (SAR) studies.

Role of this compound as a Building Block in Multi-Step Syntheses

The this compound scaffold is a valuable building block for the construction of more complex molecular architectures researchgate.net. Its utility stems from the defined positions of the chlorine atoms, which can be used to control regioselectivity in subsequent reactions or can be retained in the final molecule to modulate its electronic and lipophilic properties. In multi-step syntheses, this scaffold can serve as the core upon which other functionalities and ring systems are built beilstein-journals.org.

The presence of two chloro-substituents makes the aromatic ring electron-deficient, influencing the reactivity of other positions on the molecule. For example, in the synthesis of complex polycyclic systems, the this compound moiety can act as a diene or dienophile in cycloaddition reactions, depending on the functionalization of the furan ring nih.gov. The stability of the benzofuran ring system under a variety of reaction conditions also makes it an ideal starting point for lengthy synthetic campaigns aimed at producing natural products or complex drug candidates libretexts.org.

Advanced Characterization Techniques for Novel Derivatives

The synthesis of novel derivatives of this compound necessitates unambiguous structural confirmation. High-resolution spectroscopic techniques are indispensable for this purpose, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for the elucidation of molecular structures in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation (1D, 2D COSY, NOESY, HMBC)

Structural elucidation of novel this compound derivatives relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments nih.gov.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule nih.gov. For a this compound derivative, characteristic signals for the furan ring protons (H2 and H3) and the remaining aromatic protons (H4 and H7) would be expected in specific regions of the spectrum.

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). A COSY spectrum would show cross-peaks between H2 and H3 (if both are present) and between adjacent protons on any appended side chains, helping to piece together molecular fragments nih.gov.

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This allows for the connection of different molecular fragments. For example, it can show correlations from the furan ring protons to carbons in the benzene ring, or from protons on a substituent to the carbon atoms of the benzofuran core, confirming the point of attachment nih.gov.

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons mdpi.com.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and the conformation of flexible molecules.

By combining the data from these experiments, a complete and unambiguous three-dimensional structure of a novel this compound derivative can be determined mdpi.comresearchgate.net.

Table 2: Representative NMR Techniques and Their Application in Structural Elucidation

| NMR Experiment | Information Provided | Example Application for a this compound Derivative |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identify signals for aromatic protons at H-4 and H-7 and furan protons at H-2 and H-3. |

| ¹³C NMR | Chemical shifts of unique carbon atoms. | Distinguish between chlorinated carbons (C-5, C-6) and other aromatic and furan carbons. |

| COSY | Correlation between J-coupled protons (¹H-¹H). | Confirm the connectivity between protons on an alkyl side chain attached to the scaffold. |

| HSQC/HMQC | Correlation between directly bonded protons and carbons (¹H-¹³C). | Assign the ¹³C signals for C-4 and C-7 based on the known shifts of their attached protons. |

| HMBC | Correlation between protons and carbons separated by 2-3 bonds. | Confirm the position of a substituent by observing a correlation from its protons to a carbon on the benzofuran ring. |

| NOESY | Correlation between protons that are close in space. | Determine the relative stereochemistry of substituents at the 2- and 3-positions of a 2,3-dihydrobenzofuran (B1216630) derivative. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data for the parent compound, this compound, is not available in the reviewed literature. However, the mass spectrum was reported for the derivative (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5,6-dichlorobenzofuran-2-yl)(phenyl)methanone. The analysis showed a protonated molecular ion peak [M+H] at an m/z (mass-to-charge ratio) of 461. rasayanjournal.co.in This confirms the molecular weight of this specific derivative.

Generally, the mass spectrum of a chlorinated compound like this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine atoms and potentially the cleavage of the furan ring, but without experimental data, this remains speculative.

Table 1: Mass Spectrometry Data for a this compound Derivative

| Compound | Ionization Mode | m/z of [M+H]⁺ |

|---|

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

As with mass spectrometry, the infrared spectrum for this compound is not documented in the available search results. The aforementioned study on the tetrazole derivative provides some infrared absorption data for that specific, more complex molecule.

The reported IR spectrum for (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5,6-dichlorobenzofuran-2-yl)(phenyl)methanone showed absorption bands at 3143, 2941, 1627, and 1265 cm⁻¹. rasayanjournal.co.in The band at 1627 cm⁻¹ is attributed to the carbonyl (C=O) stretching vibration of the methanone group. rasayanjournal.co.in The other bands likely correspond to C-H stretching and other vibrations within the large aromatic system.

For the parent this compound, one would expect to see characteristic IR absorption bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-O-C stretching of the furan ether group. The C-Cl stretching vibrations would typically appear in the fingerprint region at lower wavenumbers.

Table 2: Infrared Spectroscopy Data for a this compound Derivative

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5,6-dichlorobenzofuran-2-yl)(phenyl)methanone | 3143 | Aromatic C-H Stretch |

| 2941 | Aliphatic C-H Stretch | |

| 1627 | C=O Stretch (Ketone) |

Data sourced from Rasayan Journal of Chemistry. rasayanjournal.co.in

X-ray Crystallography for Definitive Solid-State Structure Determination

There is no published X-ray crystallographic data for this compound in the reviewed scientific literature. Therefore, a definitive determination of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be provided. While crystal structures for other chlorinated benzofuran derivatives exist, this data cannot be extrapolated to accurately describe the specific crystal structure of the 5,6-dichloro isomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.